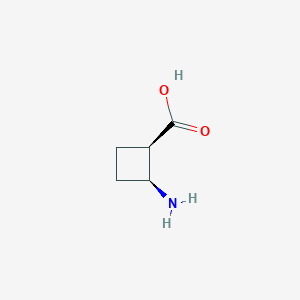

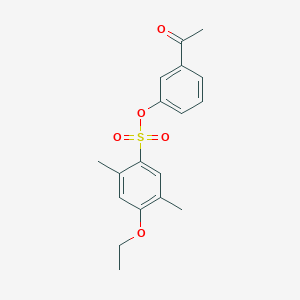

![molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9](/img/structure/B2800207.png)

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (BMIT) is a novel benzothiazole derivative that has been studied extensively due to its potential applications in a variety of scientific fields. BMIT is a small molecule that has a molecular weight of 291.3 g/mol and a molecular formula of C13H10BrN3S. It is an aromatic heterocyclic compound with a planar structure and a high degree of stability. The synthesis of BMIT has been extensively studied, and it can be prepared in a variety of ways. In addition, BMIT has been studied for its potential applications in scientific research, its mechanism of action, and its biochemical and physiological effects. It will also provide a list of potential future directions for BMIT research.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial and Antifungal Activities

A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities . These compounds were tested against various bacteria such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, including their drug-resistant isolates . They were also tested against a yeast Candida albicans .

Antitumor Activity

The benzothiazoyl-moiety is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .

Treatment of Inflammatory Diseases

Benzothiazole derivatives have been used in the treatment of inflammatory diseases . Their anti-inflammatory properties make them useful in managing conditions characterized by inflammation .

Treatment of Epilepsy

These compounds have also been used in the treatment of epilepsy . Their anticonvulsant properties make them beneficial in managing seizure disorders .

Treatment of Viral Infections

Benzothiazole derivatives have been used in the treatment of viral infections . Their antiviral properties make them useful in managing conditions caused by viruses .

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to target the epidermal growth factor receptor (egfr) in cancer cells .

Mode of Action

Related benzothiazole derivatives have been suggested to interact with their targets, possibly through hydrogen bonding and other non-covalent interactions . These interactions may lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to egfr signaling . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death .

Result of Action

Similar compounds have shown potent anticancer activity against various cancer cell lines . This suggests that 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole may also have potential anticancer effects.

properties

IUPAC Name |

2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHTVSOCQCNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

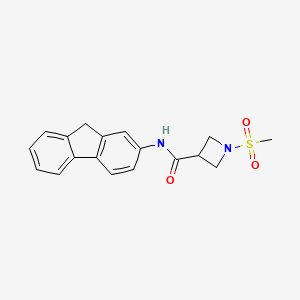

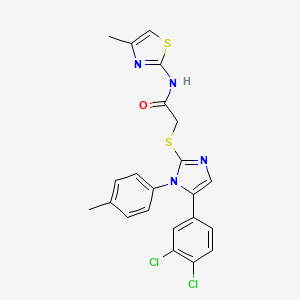

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

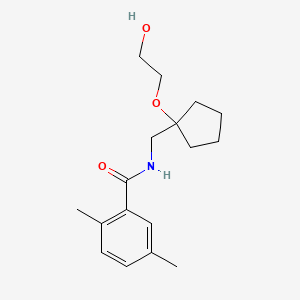

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

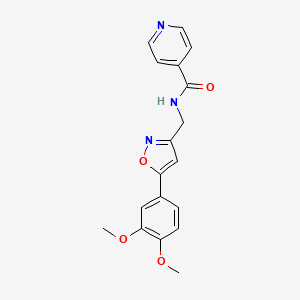

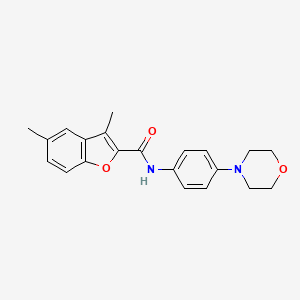

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

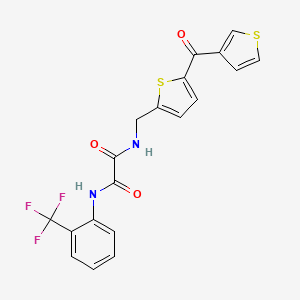

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)

![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)